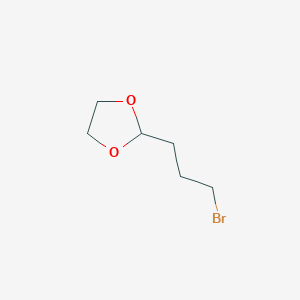
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromophenyl compounds are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
Bromophenyl compounds can be synthesized through various methods. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of bromophenyl compounds can be determined using techniques such as X-ray diffraction . The physical properties of these compounds can be characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis
Bromophenyl compounds are typically white crystalline solids. They are soluble in organic solvents such as chloroform, acetone, and methanol but insoluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: has been studied for its potential as an antimicrobial agent. Derivatives of this compound have shown promising results against bacterial and fungal species. This is particularly important in the era of increasing drug-resistant pathogens, necessitating the development of new antimicrobial agents .
Anticancer Activity
Research has indicated that certain derivatives of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine exhibit anticancer properties. These compounds have been tested against cancer cell lines such as the oestrogen receptor-positive human breast adenocarcinoma (MCF7), showing potential as chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine derivatives have been conducted to understand their binding affinities. These studies are crucial for rational drug design, helping to predict how these compounds interact with biological targets and their potential effectiveness as drugs .
DNA Binding Affinity
The structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine allows for strong DNA binding affinity. This characteristic is significant for the development of drugs that target genetic material, such as antiviral drugs or gene therapy agents .
Pharmaceutical Intermediates
As an intermediate, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine plays a role in the synthesis of more complex pharmaceutical compounds. Its presence in the synthetic pathway is critical for the formation of final drug substances with desired therapeutic effects .
Agrochemical Research
The compound’s derivatives are also explored in agrochemical research. They could potentially lead to the development of new pesticides or herbicides, contributing to the agricultural industry by protecting crops from pests and diseases .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYSDWJNLNHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352205 |
Source


|
| Record name | 2-(4-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
54995-56-1 |
Source


|
| Record name | 2-(4-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)


![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)



![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)